(+)-N-Methylallosedridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

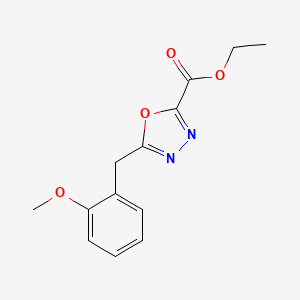

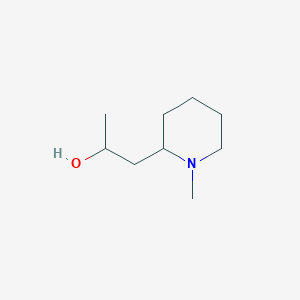

(+)-N-Methylallosedridine is a natural alkaloid that has been found in various plant species. This compound has gained significant attention due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis : (+)-N-Methylallosedridine and its analogs, such as (+)-N-Methyl Sedridine, have been synthesized enantioselectively. This process involves Maruoka-Keck allylation, Wacker oxidation, and CBS reduction, starting from commercially available materials. This approach yields a good diastereomeric ratio and high yields, indicating its potential for efficient production and study in various scientific applications (Bhoite & Suryavanshi, 2022).

Optical Rotatory Dispersion and Absolute Configuration : The absolute configurations of this compound isomers have been determined using optical rotatory dispersion and chemical correlation. Such research is essential for understanding the chiral nature and potential biological interactions of these compounds (Beyerman et al., 2010).

N-Methylation Techniques : Techniques for the N-Methylation of amines, which is a crucial step in the synthesis of compounds like this compound, have been extensively studied. Recent advancements in this field, such as reductive amination using reusable cobalt oxide nanoparticles, highlight the evolving methodologies that contribute to the synthesis and functionalization of such compounds (Senthamarai et al., 2018).

Biological and Pharmacological Research

Protein Methylation Research : The study of protein methylation, a field that could be relevant to understanding the biological roles of methylated alkaloids like this compound, has seen significant advancements. Protein methylation is known to carry critical biological functions, including gene regulation and signal transduction, which might provide insights into the potential biological activities of this compound (Paik et al., 2007); (Murn & Shi, 2017).

RNA Methylation and Gene Expression Regulation : The reversible methylation of RNA, particularly N6-methyladenosine (m6A), is a significant area of research that parallels the study of methylated alkaloids like this compound. Understanding RNA methylation can provide insights into post-transcriptional regulation of gene expression, which may be relevant to the biological effects of methylated alkaloids (Roundtree & He, 2016); (Fu et al., 2014).

Research on DNA Intercalation : Studies on the interaction of various compounds with DNA, such as ethidium bromide and acridine orange, could be relevant in understanding the potential interactions of this compound with genetic material. This research provides insights into how certain chemical structures interact with DNA, which could be extrapolated to similar compounds (Nafisi et al., 2007).

Catalysis and Chemical Reactions : The study of N-methylacridinium salts in catalytic reductions and σ-bond activation demonstrates the versatile applications of methylated compounds in chemistry. This research may provide insights into the chemical behavior and potential applications of this compound in various catalytic processes (Clark & Ingleson, 2014).

Boron-Catalyzed N-Methylation : The development of boron-catalyzed methods for the methylation of amines, including those similar to this compound, highlights the importance of efficient and selective synthetic methods in the field of organic chemistry and pharmaceuticals (Fu, 2020).

properties

IUPAC Name |

1-(1-methylpiperidin-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKCJPJMSCFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49624-51-3 |

Source

|

| Record name | 1-(1-methylpiperidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

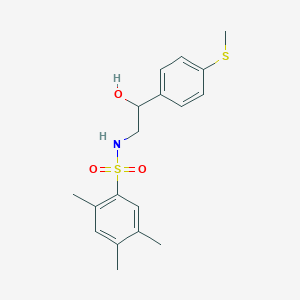

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

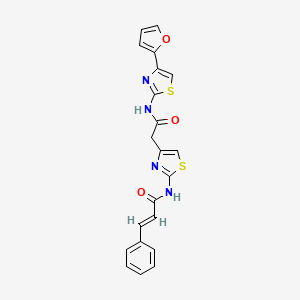

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)

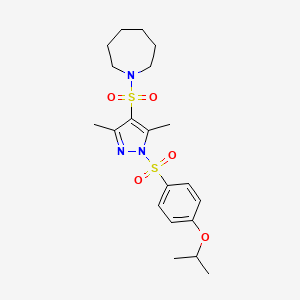

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)

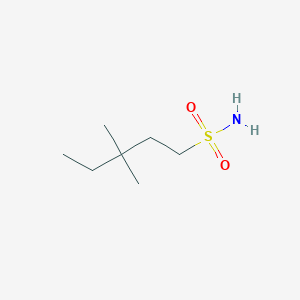

![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)